5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its molecular formula is , and it has a molecular weight of approximately 351.3 g/mol . The compound is classified as a heterocyclic compound due to the presence of a thiadiazine ring, which is known for its diverse biological activities and applications in drug discovery .
The synthesis of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride typically involves several key steps:
This multi-step synthesis allows for the modification of the piperazine moiety, which can enhance the biological activity of the final product.
The molecular structure of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride features a thiadiazine ring fused with a piperazine group and a chlorophenyl substituent.
InChI=1S/C13H15Cl2N4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H
CVWRNKOSUPHSAB-UHFFFAOYSA-N
C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)Cl.Cl
The chemical reactivity of 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride is not fully elucidated but is believed to involve interactions with various receptors:
Pharmacokinetics studies indicate that such compounds are generally well absorbed in the gastrointestinal tract and exhibit high plasma protein binding.
Additional analyses such as melting point determination and spectroscopic data (IR, NMR) provide insights into purity and structural integrity.
5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride has several scientific applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4